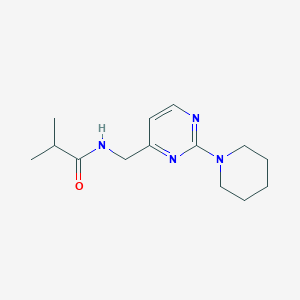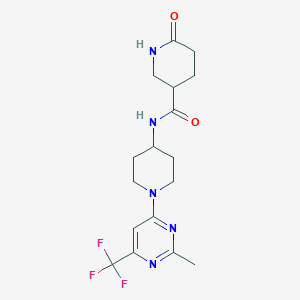
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H22F3N5O2 and its molecular weight is 385.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Angiogenic and DNA Cleavage Activities
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide derivatives have been studied for their potential in anti-angiogenic and DNA cleavage activities. These compounds, particularly the ones with specific electron-donating and withdrawing groups, showed significant inhibition of blood vessel formation in vivo and exhibited differential DNA binding/cleavage activities, suggesting potential as anticancer agents (Vinaya et al., 2017).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Research on the pyrimidine portion of this compound class has shown that certain modifications can inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This includes an investigation into cell-based activity and gastrointestinal permeability, highlighting their potential in enhancing oral bioavailability (Palanki et al., 2000).
Metabolism in Antineoplastic Applications
The metabolism of similar compounds, specifically in the context of antineoplastic tyrosine kinase inhibitors, has been explored. Studies on chronic myelogenous leukemia patients revealed key insights into the metabolic pathways of these compounds after oral administration, informing their therapeutic applications (Gong et al., 2010).
Glycine Transporter Inhibition
Research has identified derivatives of this compound as potent and orally available inhibitors of the glycine transporter 1 (GlyT1). These compounds have shown efficacy in increasing cerebrospinal fluid glycine levels in rats, suggesting applications in central nervous system disorders (Yamamoto et al., 2016).
Antimicrobial Activity
A series of novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Studies have shown that certain substitutions among these derivatives exhibit potent inhibitory activity against both Gram-positive and Gram-negative bacteria (Krishnamurthy et al., 2011).
Anticancer and Anti-5-lipoxygenase Agents
Novel series of pyrazolopyrimidines derivatives, related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Specific derivatives have shown promising results in cytotoxicity against cancer cell lines and inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5O2/c1-10-22-13(17(18,19)20)8-14(23-10)25-6-4-12(5-7-25)24-16(27)11-2-3-15(26)21-9-11/h8,11-12H,2-7,9H2,1H3,(H,21,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYVDFVBALOZAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCC(=O)NC3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
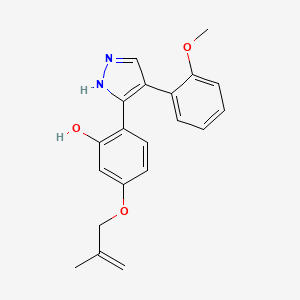

![{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide](/img/structure/B2369202.png)
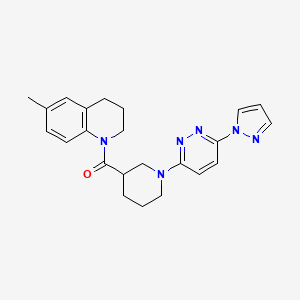
![[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine](/img/structure/B2369204.png)
![5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2369206.png)
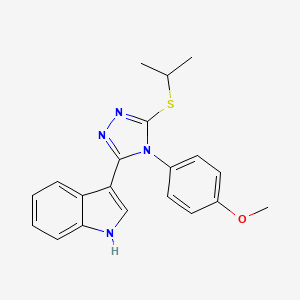
![N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2369209.png)

![N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide](/img/structure/B2369213.png)
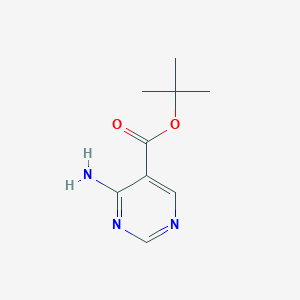

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2369217.png)
